Acetyl Pentapeptide-1
説明
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAYIPLKPVOJZ-LENLALOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetyl Pentapeptide-1: An In-Depth Technical Guide on its Mechanism of Action in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a biomimetic of thymopoietin, a hormone of the thymus gland. This pentapeptide has garnered significant interest in dermatology and cosmetic science for its purported effects on skin health and regeneration. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in keratinocytes, the primary cells of the epidermis. The guide synthesizes available data on its dual role in immunomodulation and epidermal regeneration, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways to offer a thorough resource for research and development professionals.
Introduction
This compound, also known by its INCI name Acetyl sh-Pentapeptide-1 and the trade name Thymulen®4, is an acetylated derivative of a fragment of the thymic hormone thymopoietin.[1][2] Acetylation enhances its stability and skin penetration. Its mechanism of action in keratinocytes appears to be multifaceted, primarily revolving around two key pathways: an immunomodulatory pathway involving the suppression of pro-inflammatory cytokines, and a regenerative pathway that promotes keratinocyte proliferation and differentiation.[1][2][3]
Immunomodulatory Mechanism of Action
This compound exhibits anti-inflammatory properties by modulating the secretion of cytokines from keratinocytes in response to irritants. The primary mechanism identified is the suppression of Interleukin-8 (IL-8), a key chemokine involved in inflammatory responses and neutrophil recruitment.[1][3][4]
Signaling Pathway
The proposed signaling pathway for the immunomodulatory action of this compound in keratinocytes involves the downregulation of pro-inflammatory signals. By reducing the secretion of IL-8, this compound can indirectly lead to a decrease in the activity of matrix metalloproteinases (MMPs), such as MMP-9.[1][3] MMP-9 is responsible for the degradation of type IV collagen, a critical component of the basement membrane that anchors the epidermis to the dermis.[1][3] By mitigating this inflammatory cascade, this compound helps to preserve the structural integrity of the dermal-epidermal junction.
Quantitative Data
While several sources claim that this compound reduces IL-8 secretion, specific quantitative data from peer-reviewed studies remains limited. However, a patent for a composition containing this compound describes a methodology for assessing its anti-irritation activity by measuring IL-8 levels in human dermal keratinocytes.[5]
Experimental Protocol: IL-8 Assay for Anti-Irritation Activity
This protocol is adapted from the methodology described in patent US20160000858A1.[5]
-
Cell Culture: Human dermal keratinocytes are cultured to confluence in appropriate media.
-
Treatment:
-
Control A: Keratinocytes are left untreated to establish a baseline for IL-8 secretion.
-
Control B (Irritant): IL-8 secretion is induced by treating the keratinocytes with a surfactant mixture (e.g., sodium laureth sulfate (B86663) and polyquaternium-10).
-
Test Sample: Keratinocytes are co-treated with the surfactant mixture and the test composition containing this compound.
-
-
Incubation: The treated cells are incubated for a specified period to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
IL-8 Quantification: The concentration of IL-8 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-8.
-
Analysis: The reduction in IL-8 secretion in the test sample is compared to that of the irritant control (Control B).
Regenerative Mechanism of Action
This compound is also reported to have a regenerative effect on the epidermis by stimulating the proliferation and differentiation of keratinocytes. This action is linked to the induction of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2]
Signaling Pathway
The proposed regenerative pathway suggests that this compound stimulates keratinocytes to secrete GM-CSF. GM-CSF, in turn, acts as a growth factor, promoting the multiplication and differentiation of keratinocytes. This leads to a strengthened epidermis and enhanced synthesis of key structural proteins like keratin (B1170402) and keratohyalin.
References
- 1. alfaspa.ua [alfaspa.ua]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic epidermal pentapeptide and related growth regulatory peptides inhibit proliferation and enhance differentiation in primary and regenerating cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive peptides from broccoli stems strongly enhance regenerative keratinocytes by stimulating controlled proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl Pentapeptide-1: A Technical Guide to its Role in the Downregulation of Interleukin-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, a synthetic biomimetic peptide, is emerging as a significant modulator of inflammatory responses within the skin. This technical guide delineates the proposed mechanism by which this compound downregulates the pro-inflammatory cytokine Interleukin-8 (IL-8). By acting as an agonist for the Melanocortin 1 Receptor (MC1R), this compound is hypothesized to initiate a signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and Protein Kinase A (PKA). This cascade ultimately leads to the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of IL-8 gene expression. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigation, and illustrative quantitative data, offering a foundational resource for research and development in the fields of dermatology and inflammatory disease therapeutics.
Introduction
Interleukin-8 (IL-8), a member of the CXC chemokine family, is a potent chemoattractant and activator of neutrophils and other granulocytes. Its expression is a hallmark of acute inflammation and is implicated in a variety of inflammatory skin conditions. The regulation of IL-8 production is a critical target for therapeutic intervention. This compound, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a synthetic peptide designed to mimic the action of the endogenous anti-inflammatory peptide, alpha-melanocyte-stimulating hormone (α-MSH). This guide explores the molecular mechanisms underpinning the anti-inflammatory effects of this compound, with a specific focus on its role in the suppression of IL-8.
Proposed Mechanism of Action: MC1R-Mediated Inhibition of NF-κB
The anti-inflammatory action of this compound is proposed to be mediated through its function as an agonist of the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor expressed on the surface of various cell types, including keratinocytes and melanocytes. Activation of MC1R by its natural ligand, α-MSH, is known to initiate a signaling cascade that leads to the downregulation of inflammatory responses. It is hypothesized that this compound follows this established pathway.
The binding of this compound to MC1R is thought to activate the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that can interfere with the NF-κB signaling pathway. One proposed mechanism for this interference is the competition of pCREB for limited co-activators, such as CREB-binding protein (CBP)/p300, which are also required for NF-κB-mediated transcription. Additionally, PKA can directly phosphorylate and inhibit components of the NF-κB pathway, such as IκB kinase (IKK), preventing the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of the active NF-κB p50/p65 dimer.
The transcription of the IL-8 gene is heavily dependent on the binding of the NF-κB p65 subunit to the κB site in its promoter region. By inhibiting the activation and nuclear translocation of NF-κB, this compound effectively suppresses the transcription of the IL-8 gene, leading to a reduction in the secretion of this pro-inflammatory cytokine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, a synthetic peptide with the primary amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, has garnered significant interest in the fields of dermatology and cosmetic science for its potent anti-inflammatory and tissue-regenerative properties. This technical guide provides a comprehensive overview of its fundamental characteristics, including its detailed primary structure, methodologies for its chemical synthesis and purification, and a thorough examination of its biological mechanisms of action. Experimental protocols for key assays are detailed to enable replication and further investigation. Quantitative data from relevant studies are summarized, and the underlying signaling pathways are illustrated to provide a clear understanding of its molecular function.
Primary Amino acid Sequence and Chemical Properties
This compound is a modified pentapeptide, meaning it is composed of five amino acids linked by peptide bonds, with an acetyl group attached to the N-terminus of the first amino acid. The acetylation enhances the peptide's stability and facilitates its penetration into the skin.
Primary Amino Acid Sequence: Ac-Arg-Lys-Asp-Val-Tyr-OH
One-Letter Code: Ac-R-K-D-V-Y
Molecular Formula: C₃₂H₅₁N₉O₁₀
Molecular Weight: 721.80 g/mol
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Purity (typical) | ≥95% |
| Storage | -20°C for long-term storage |
Synthesis and Purification
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the chemical synthesis of peptides. This is followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterization by Mass Spectrometry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of Ac-Arg-Lys-Asp-Val-Tyr-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Triethylamine (TEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Valine): In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add this activation solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially for Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection of Arginine, wash the resin and treat it with a solution of acetic anhydride (10 eq.) and TEA (10 eq.) in DMF for 1 hour to acetylate the N-terminus.
-
Cleavage and Deprotection: Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide to obtain a white powder.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Instrumentation:
-
Preparative RP-HPLC system with a C18 column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude lyophilized peptide in Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
Characterization: Mass Spectrometry
The identity of the purified peptide is confirmed by determining its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should correspond to the calculated theoretical mass of this compound (721.80 Da).
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through its anti-inflammatory properties, which in turn protect the skin's extracellular matrix from degradation.
Anti-inflammatory Action: Inhibition of Pro-inflammatory Cytokines
This compound has been shown to suppress the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from skin cells. IL-8 is a key mediator in the inflammatory cascade and a chemoattractant for neutrophils.
Cell Culture:
-
Human epidermal keratinocytes (HEK) are cultured under standard conditions.
Procedure:
-
Seed HEKs in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS)) to the cell culture medium.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the percentage inhibition of IL-8 release for each concentration of the peptide compared to the stimulated control.
Protection of Extracellular Matrix: Inhibition of Matrix Metalloproteinases (MMPs)
By reducing the inflammatory response, this compound indirectly downregulates the activity of Matrix Metalloproteinases (MMPs), particularly MMP-9 (Gelatinase B). MMPs are enzymes that degrade components of the extracellular matrix, such as collagen and elastin (B1584352), leading to signs of aging.
Principle:
-
A fluorogenic MMP-9 substrate is used, which upon cleavage by active MMP-9, releases a fluorescent signal.
Procedure:
-
In a 96-well plate, combine recombinant human MMP-9 enzyme with a suitable assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the fluorogenic MMP-9 substrate to initiate the reaction.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the inhibitory effect of the peptide. An IC₅₀ value can be calculated from a dose-response curve.
Stimulation of Extracellular Matrix Synthesis
In addition to its protective effects, some evidence suggests that this compound can directly stimulate the synthesis of key extracellular matrix proteins, collagen and elastin, in dermal fibroblasts.
Cell Culture:
-
Human dermal fibroblasts (HDFs) are cultured under standard conditions.
Procedure:
-
Seed HDFs in a multi-well plate.
-
Treat the cells with different concentrations of this compound for 48-72 hours.
-
For Collagen Synthesis:
-
Quantify the amount of newly synthesized soluble collagen in the cell culture supernatant using a Sircol™ Soluble Collagen Assay.
-
-
For Elastin Synthesis:
-
Measure the amount of tropoelastin (the precursor to elastin) in the cell culture supernatant using a Fastin™ Elastin Assay.
-
-
Express the results as a percentage increase in collagen or elastin synthesis compared to untreated control cells.
Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including IL-8. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is proposed to interfere with this cascade, preventing the activation of NF-κB and subsequent pro-inflammatory gene expression.
Acetyl Pentapeptide-1 and the Landscape of Hair Growth-Stimulating Peptides: A Technical Guide
Introduction
Acetyl Pentapeptide-1, identified by the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr, is a synthetic peptide derived from Thymopoietin.[1][2][][4] While primarily recognized in dermatological applications for its immunomodulatory and anti-inflammatory properties—specifically its ability to soothe sensitive skin by reducing interleukin-8 (IL-8) secretion and subsequent degradation of extracellular matrix proteins like collagen—its direct and extensively documented role in hair growth stimulation is not robustly established in publicly available scientific literature.[1][4][5] However, the broader class of peptides represents a frontier in trichology, with several demonstrating significant potential in modulating the hair follicle cycle and promoting hair growth.
This technical guide will first address the known characteristics of this compound and then provide an in-depth exploration of other well-researched peptides that have demonstrated significant hair growth-stimulating effects, for which detailed experimental data and mechanistic insights are available. This comparative approach offers valuable context for researchers, scientists, and drug development professionals interested in the potential of peptide-based therapies for alopecia.
Section 1: this compound (Ac-Arg-Lys-Asp-Val-Tyr)
This compound is a synthetic peptide where the N-terminus of the pentapeptide with the sequence Arginyl-Lysyl-Aspartyl-Valyl-Tyrosine is acetylated.[1][] This acetylation enhances its stability and bioavailability.
Primary Mechanism of Action (Dermatological)
The primary documented mechanism of this compound in skincare involves its anti-inflammatory effects. It has been shown to suppress the secretion of pro-inflammatory cytokines, such as IL-8, in keratinocytes.[4] By mitigating inflammation, it helps to reduce the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, thereby preserving the structural integrity of the skin.[1][5]
Implications for Hair Growth
While direct evidence is limited, the anti-inflammatory properties of this compound could theoretically contribute to a healthier scalp environment, which is conducive to hair growth. Chronic inflammation is a known factor in some forms of alopecia. However, without specific studies on its effect on hair follicle stem cells, dermal papilla cells, or the hair cycle, its potential as a primary hair growth stimulant remains speculative.
Section 2: Prominent Hair Growth-Stimulating Peptides: Mechanisms and Data
To provide a comprehensive overview for researchers, this section details the mechanisms, experimental protocols, and quantitative data for two well-characterized peptides with demonstrated efficacy in hair growth stimulation: AIMP1-derived peptide (TN41) and Adiponectin-derived pentapeptide (P5).
AIMP1-Derived Peptide (TN41)
A fragment derived from aminoacyl-tRNA synthetase-interacting multifunctional protein 1 (AIMP1), specifically the 41-amino acid peptide TN41, has been identified as a potent activator of dermal papilla cells (DPCs), which are crucial for initiating and maintaining the anagen (growth) phase of the hair cycle.[6][7][8][9]
Mechanism of Action
TN41 is secreted from hair follicle stem cells (HFSCs) and acts on DPCs to stimulate several key signaling pathways involved in hair growth:
-
Wnt/β-catenin Pathway: TN41 upregulates β-catenin, a critical signaling molecule for hair follicle development and regeneration.[6][8][9] This leads to the expression of downstream targets like LEF1, which promotes the proliferation of hair follicle cells.[6]
-
Akt and ERK Signaling: The peptide activates the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival and proliferation in DPCs.[6][8][9]
-
Induction of Growth Factors: TN41 treatment of DPCs leads to the upregulation of various growth factors, including those in the Fibroblast Growth Factor (FGF) family, which are known to be involved in the communication between DPCs and other follicular cells.[10]
Signaling Pathway Diagram
Caption: AIMP1 (TN41) Signaling Pathway in Hair Growth.
Quantitative Data Summary
| Experiment Type | Model | Treatment | Outcome Measure | Result | Reference |
| In Vivo | C57BL/6 Mice | 100 nM TN41 (topical) | Hair Regrowth Score (0-3) | Significant increase in hair growth score at week 3, 4, and 5 post-depilation compared to vehicle. | [6][8] |
| Ex Vivo | Human Hair Follicle Organ Culture | TN41 | Hair Shaft Elongation | ~30% greater elongation after 6 days compared to control. | [10] |
| In Vitro | Human Dermal Papilla Cells | TN41 | β-catenin levels | Dose-dependent increase in β-catenin protein levels. | [6] |
| In Vitro | Human Dermal Papilla Cells | TN41 | LEF1 Expression | Significant upregulation of LEF1 mRNA. | [6] |
Experimental Protocols
-
In Vivo Hair Growth Assay:
-
Synchronize hair follicles of 7-week-old C57BL/6 mice in the telogen phase by depilation.
-
Topically apply 100 nM TN41 solution or vehicle control daily to the depilated dorsal skin.
-
Monitor and photograph the treated areas at regular intervals (e.g., weekly) for up to 5 weeks.
-
Quantify hair regrowth using image analysis software (e.g., ImageJ) to determine the percentage of skin area covered by new hair. A scoring system can also be used (e.g., 0 = no growth, 1 = <33%, 2 = 34-67%, 3 = >68% coverage).[8]
-
At the end of the experiment, collect skin samples for histological analysis (H&E staining) to assess hair follicle stage and for immunofluorescence staining of proliferation markers (e.g., Ki67) and signaling molecules (e.g., β-catenin, LEF1).[6]
-
-
Ex Vivo Human Hair Follicle Organ Culture:
-
Isolate human hair follicles from scalp skin samples obtained from cosmetic surgery.
-
Culture individual anagen VI hair follicles in supplemented William's E medium.
-
Add TN41 to the culture medium at a specified concentration.
-
Measure the length of the hair shaft daily for 6 days using a microscope equipped with a calibrated eyepiece.
-
At the end of the culture period, follicles can be processed for immunohistochemical analysis of proliferation markers (e.g., Ki67) in the hair matrix.[10]
-
Adiponectin-Derived Pentapeptide (P5; GLYYF)
A pentapeptide with the sequence Gly-Leu-Tyr-Tyr-Phe (GLYYF), designated as P5, has been identified as an agonist of the adiponectin receptor 1 (AdipoR1) and demonstrates potent hair growth-promoting effects.[11][12][13]
Mechanism of Action
P5 mimics the biological effects of adiponectin, a protein known to influence metabolic processes, by activating AdipoR1 on DPCs. This activation triggers the following downstream events:
-
AMPK Signaling Pathway: P5 activates AMP-activated protein kinase (AMPK), a key downstream effector of AdipoR1.[11][13][14]
-
Upregulation of Hair Growth Factors: Activated AMPK signaling in DPCs leads to an increased expression of crucial hair growth factors, including Insulin-like Growth Factor-1 (IGF-1), Vascular Endothelial Growth Factor (VEGF), and Hepatocyte Growth Factor (HGF).[13] These factors are known to maintain the anagen phase and stimulate follicular cell proliferation.
Signaling Pathway Diagram
Caption: Pentapeptide P5 (GLYYF) Signaling Pathway in Hair Growth.
Quantitative Data Summary
| Experiment Type | Model | Treatment | Outcome Measure | Result | Reference |
| In Vivo | C57BL/6 Mice | 0.007% P5 (topical) | Anagen Induction | Visible pigmentation and hair growth at day 14, comparable to 3% minoxidil. | [13] |
| Ex Vivo | Human Hair Follicle Organ Culture | P5 | Hair Shaft Elongation | Significant increase in hair shaft length over 10 days compared to control. | [13] |
| In Vitro | Human Dermal Papilla Cells | P5 | VEGF mRNA expression | Dose-dependent increase in VEGF mRNA levels. | [13] |
| In Vitro | Human Dermal Papilla Cells | P5 | HGF mRNA expression | Dose-dependent increase in HGF mRNA levels. | [13] |
Experimental Protocols
-
In Vivo Anagen Induction Assay:
-
Depilate the dorsal skin of 7-week-old C57BL/6 mice to synchronize hair follicles in the telogen phase.
-
Topically apply a solution of P5 (e.g., 0.007%), a vehicle control, and a positive control (e.g., 3% minoxidil) daily.
-
Visually monitor the treated skin for signs of anagen induction, such as skin darkening (pigmentation), and subsequent hair growth.
-
Document the progression with daily photographs.
-
Collect skin biopsies at various time points for histological analysis to confirm the hair cycle stage (telogen vs. anagen).[13]
-
-
In Vitro Growth Factor Expression Analysis:
-
Culture human dermal papilla cells in appropriate media.
-
Treat the cells with varying concentrations of P5 for a specified duration (e.g., 24 hours).
-
Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes (e.g., VEGF, HGF, IGF-1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Protein levels can be assessed in parallel using methods like ELISA or Western blotting on cell lysates or conditioned media.[13]
-
Section 3: The Role of Wnt and BMP Signaling in Hair Follicle Cycling
The hair follicle cycle is a tightly regulated process governed by complex interactions between various signaling pathways. The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are two of the most critical and often antagonistic regulators of this cycle.
Wnt/β-catenin Signaling: The "Go" Signal
Activation of the canonical Wnt/β-catenin pathway is a primary driver of the telogen-to-anagen transition.[15][16][17] Wnt ligands, secreted by cells in the follicular microenvironment, bind to receptors on HFSCs and DPCs, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with transcription factors of the TCF/LEF family to activate genes that promote cell proliferation and differentiation, thereby initiating a new hair growth phase.[15][17] As seen with the AIMP1-derived peptide TN41, activation of this pathway is a common mechanism for hair growth-promoting agents.[6]
BMP Signaling: The "Stop" Signal
In contrast, BMP signaling is generally considered an inhibitor of hair growth, promoting the maintenance of the telogen (resting) phase.[18][19] BMPs, such as BMP2 and BMP4, are expressed in the dermal papilla during telogen and act on HFSCs to suppress their proliferation and maintain their quiescent state.[19] The transition to anagen is often associated with the upregulation of BMP antagonists, such as Noggin, which block BMP signaling and permit the activation of HFSCs.[20]
The Wnt/BMP Balance
The interplay between Wnt and BMP signaling is crucial for the rhythmic cycling of the hair follicle. A high Wnt-to-BMP signaling ratio favors anagen induction, while a high BMP-to-Wnt ratio maintains telogen.
Logical Relationship Diagram
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 6. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth | EMBO Molecular Medicine [link.springer.com]
- 12. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth | EMBO Molecular Medicine [link.springer.com]
- 15. Hair follicle stem cell proliferation, Akt and Wnt signaling activation in TPA-induced hair regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperonylic Acid Promotes Hair Growth by Activation of EGFR and Wnt/β-Catenin Pathway [mdpi.com]
- 17. Activating Pathway Could Restart Hair Growth in Dormant Hair Follicles, Penn Study Suggests | Penn Today [penntoday.upenn.edu]
- 18. Bone morphogenetic protein (BMP) signaling controls hair pigmentation by means of cross-talk with the melanocortin receptor-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BMP signaling in the control of skin development and hair follicle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijbs.com [ijbs.com]
Methodological & Application
Application Notes and Protocols for Assessing Acetyl Pentapeptide-1 Activity in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging properties. This peptide is believed to exert its effects by modulating key processes in the skin's extracellular matrix (ECM), which is primarily composed of collagen and elastin (B1584352) fibers that provide structural integrity and elasticity. The proposed mechanism of action for this compound involves the stimulation of collagen and elastin synthesis, while simultaneously inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components.[1][2] This dual action suggests that this compound may help to maintain and restore the youthful structure and appearance of the skin.
This document provides a detailed protocol for a comprehensive cell-based assay to evaluate the biological activity of this compound. The assay utilizes primary human dermal fibroblasts (HDFs), the principal cells responsible for producing and maintaining the skin's ECM.[3][4] The protocol outlines methods to quantify the peptide's effects on collagen type I and elastin production, as well as its impact on the activity of MMP-9, a key gelatinase involved in ECM degradation. By following these protocols, researchers can obtain robust and reproducible data to characterize the efficacy of this compound and similar cosmetic peptides.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in dermal fibroblasts.
Experimental Workflow
Caption: Experimental workflow for assessing this compound activity.
Materials and Methods
Cell Culture
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs)
-
Culture Medium: Fibroblast Growth Medium (e.g., Sigma-Aldrich, 116-500) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Reagents
-
This compound (powder, purity >95%)
-
Vehicle (e.g., sterile water or PBS)
-
Transforming Growth Factor-beta (TGF-β) (positive control for collagen synthesis)[5][6][7]
-
Human Collagen Type I ELISA Kit (e.g., Abcam, ab285250 or similar)[8]
-
Human Elastin ELISA Kit (e.g., Abcam, ab239433 or similar)[9][10]
-
MMP-9 Activity Assay Kit (e.g., Millipore, CBA003 or similar)[1][11][12]
-
Cell culture plates (96-well, sterile, tissue culture treated)
-
Phosphate Buffered Saline (PBS), sterile
Experimental Protocols
Cell Seeding and Treatment
-
Culture HDFs in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Seed the HDFs into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
After 24 hours, aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of serum-free culture medium to each well and incubate for another 24 hours to synchronize the cells.
-
Prepare stock solutions of this compound in the appropriate vehicle. Further dilute the stock solutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Prepare a positive control solution of TGF-β (e.g., 10 ng/mL) in serum-free medium.
-
Prepare a vehicle control using the same concentration of the vehicle as in the highest concentration of the peptide treatment.
-
Aspirate the serum-free medium from the cells and add 100 µL of the prepared treatment solutions (this compound, TGF-β, vehicle control) to the respective wells. Each condition should be tested in triplicate.
-
Incubate the plates for 48-72 hours.
Quantification of Collagen Type I Production (ELISA)
-
Following the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet any cellular debris.
-
Perform the Human Collagen Type I ELISA according to the manufacturer's instructions. A general protocol is as follows:
-
Add standards and samples (supernatant) to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody. Incubate.
-
Wash the wells and add the enzyme conjugate (e.g., HRP-streptavidin). Incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Calculate the concentration of Collagen Type I in each sample based on the standard curve.
Quantification of Elastin Production (ELISA)
-
Use the same collected and clarified cell culture supernatant as for the Collagen I ELISA.
-
Perform the Human Elastin ELISA according to the manufacturer's instructions. The protocol is similar to the Collagen I ELISA.
-
Calculate the concentration of elastin in each sample based on the standard curve.
Measurement of MMP-9 Activity
-
Use the same collected and clarified cell culture supernatant.
-
Perform the MMP-9 Activity Assay according to the manufacturer's instructions. A general protocol for a fluorogenic assay is as follows:
-
Add samples and standards to the assay plate.
-
Add the fluorogenic substrate to each well.
-
Incubate at 37°C for the recommended time.
-
Measure the fluorescence at the specified excitation and emission wavelengths.
-
-
Calculate the MMP-9 activity in each sample based on the standard curve.
Data Presentation
Summarize all quantitative data in the following tables for clear comparison.
Table 1: Effect of this compound on Collagen Type I Production
| Treatment | Concentration (µg/mL) | Collagen Type I (ng/mL) ± SD | % Change from Vehicle |
| Vehicle Control | - | [Value] | 0% |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| TGF-β (Positive Control) | 10 ng/mL | [Value] | [Value] |
Table 2: Effect of this compound on Elastin Production
| Treatment | Concentration (µg/mL) | Elastin (ng/mL) ± SD | % Change from Vehicle |
| Vehicle Control | - | [Value] | 0% |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
Table 3: Effect of this compound on MMP-9 Activity
| Treatment | Concentration (µg/mL) | MMP-9 Activity (RFU) ± SD | % Inhibition |
| Vehicle Control | - | [Value] | 0% |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
Data Analysis and Interpretation
For each endpoint, calculate the mean and standard deviation (SD) for each treatment group. The percentage change from the vehicle control should be calculated to represent the relative effect of this compound. For MMP-9 activity, the percentage inhibition should be calculated. Statistical significance can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.
The results from these assays will provide a quantitative measure of this compound's ability to stimulate the production of key extracellular matrix proteins and inhibit their degradation, thereby providing a robust in vitro assessment of its potential anti-aging activity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. raybiotech.com [raybiotech.com]
- 3. salk.edu [salk.edu]
- 4. allevi3d.com [allevi3d.com]
- 5. Effects of transforming growth factor-beta on collagen synthesis by normal rat kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. Human Elastin ELISA Kit (ab239433) | Abcam [abcam.com]
- 10. mybiosource.com [mybiosource.com]
- 11. quickzyme.com [quickzyme.com]
- 12. biovendor.com [biovendor.com]
Application Notes and Protocols for In Vivo Studies of Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Pentapeptide-1, an acetylated derivative of a thymopoietin (B12651440) peptide, is a synthetic bioactive peptide with recognized immunomodulatory properties.[1][2] Primarily utilized in cosmetic and dermatological applications for its anti-inflammatory and skin-soothing effects, its potential as a therapeutic agent in broader in vivo models of inflammation is an emerging area of interest. These application notes provide a detailed, proposed protocol for the in vivo evaluation of this compound in a murine model of skin inflammation. The methodologies outlined here are based on the known mechanisms of the peptide and established experimental models, offering a foundational framework for preclinical research.
Introduction to this compound
This compound is a five-amino-acid peptide (Ac-Arg-Lys-Asp-Val-Tyr-OH) designed for enhanced stability and efficacy.[1][3] Its primary mechanism of action involves the modulation of the inflammatory cascade. Specifically, it is known to suppress the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).[1][2] This, in turn, leads to a reduction in the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes responsible for the degradation of extracellular matrix proteins like collagen and elastin.[1][2] By mitigating these inflammatory and degradative processes, this compound helps to maintain tissue integrity and function. While its benefits in topical applications are documented, its systemic effects and efficacy in preclinical models of inflammatory diseases are yet to be fully elucidated.
Proposed Signaling Pathway of this compound
The proposed signaling pathway for this compound's anti-inflammatory action is initiated by an inflammatory stimulus, such as UV radiation or contact with an irritant, which triggers the release of pro-inflammatory mediators. This compound is thought to intervene by downregulating the signaling cascade that leads to the production of IL-8. This reduction in IL-8 levels subsequently decreases the recruitment and activation of inflammatory cells and reduces the expression and activity of MMP-9, ultimately leading to a reduction in tissue inflammation and degradation.
Experimental Protocol: Evaluation of this compound in an Oxazolone-Induced Contact Hypersensitivity Model
This protocol describes a proposed in vivo study to assess the anti-inflammatory effects of this compound in a murine model of oxazolone-induced contact hypersensitivity, a common model for delayed-type hypersensitivity reactions in the skin.
Materials
-
This compound (pharmaceutical grade)
-
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Phosphate-buffered saline (PBS), sterile
-
8-10 week old female BALB/c mice
-
Standard laboratory equipment for animal handling and injections
-
Micrometer for ear thickness measurement
-
Biopsy punches
-
Reagents for ELISA, histology, and qPCR
Experimental Workflow
The proposed experimental workflow involves sensitization and challenge phases to induce contact hypersensitivity, followed by treatment with this compound and subsequent analysis of inflammatory markers.
Detailed Methodology
3.3.1. Animal Model and Grouping
-
Animals: 8-10 week old female BALB/c mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (n=8 per group):
-
Group 1: Naive (No sensitization or challenge)
-
Group 2: Vehicle Control (Sensitized and challenged, treated with vehicle)
-
Group 3: this compound (Topical, low dose)
-
Group 4: this compound (Topical, high dose)
-
Group 5: this compound (Systemic, low dose)
-
Group 6: this compound (Systemic, high dose)
-
Group 7: Positive Control (e.g., Dexamethasone)
-
3.3.2. Sensitization (Day 0)
-
Anesthetize the mice and shave a small area on the abdomen.
-
Apply 50 µL of a 3% (w/v) solution of oxazolone in acetone/olive oil (4:1) to the shaved abdomen.
3.3.3. Challenge (Day 5)
-
Five days after sensitization, challenge the mice by applying 20 µL of a 1% (w/v) oxazolone solution to the dorsal surface of the right ear.
-
Apply 20 µL of the vehicle (acetone/olive oil) to the dorsal surface of the left ear as an internal control.
3.3.4. Treatment (Days 5-7)
-
Topical Administration:
-
Prepare solutions of this compound in a suitable vehicle (e.g., PBS with a penetration enhancer) at two different concentrations (e.g., 0.5% and 2% w/v).
-
Starting 2 hours after the challenge, apply 20 µL of the respective this compound solution or vehicle to the right ear twice daily for two consecutive days.
-
-
Systemic Administration:
-
Prepare sterile solutions of this compound in PBS at two different concentrations (e.g., 1 mg/kg and 5 mg/kg).
-
Starting 2 hours after the challenge, administer the respective dose of this compound or vehicle via intraperitoneal (IP) injection once daily for two consecutive days.
-
3.3.5. Endpoint Evaluation (Day 7)
-
Ear Swelling: 48 hours after the challenge, measure the thickness of both ears using a digital micrometer. The ear swelling is calculated as the difference in thickness between the right (challenged) and left (unchallenged) ears.
-
Tissue and Blood Collection: Euthanize the mice and collect the right ear for further analysis. Collect blood samples via cardiac puncture.
-
Histological Analysis: Fix the ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.
-
Cytokine Analysis (ELISA): Homogenize a portion of the ear tissue and measure the levels of IL-8 and other relevant cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
-
Gene Expression Analysis (qPCR): Extract RNA from a portion of the ear tissue and perform quantitative real-time PCR to analyze the expression of genes related to inflammation (e.g., Il8, Tnf, Il1b, Mmp9).
Data Presentation
The quantitative data collected from this proposed study can be summarized in the following tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound on Ear Swelling
| Group | Treatment | Ear Swelling (mm ± SEM) | % Inhibition |
| 1 | Naive | - | - |
| 2 | Vehicle Control | [Value] | 0 |
| 3 | AP-1 Topical (Low Dose) | [Value] | [Value] |
| 4 | AP-1 Topical (High Dose) | [Value] | [Value] |
| 5 | AP-1 Systemic (Low Dose) | [Value] | [Value] |
| 6 | AP-1 Systemic (High Dose) | [Value] | [Value] |
| 7 | Positive Control | [Value] | [Value] |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Ear Tissue
| Group | Treatment | IL-8 (pg/mg tissue ± SEM) | TNF-α (pg/mg tissue ± SEM) | IL-1β (pg/mg tissue ± SEM) |
| 1 | Naive | [Value] | [Value] | [Value] |
| 2 | Vehicle Control | [Value] | [Value] | [Value] |
| 3 | AP-1 Topical (Low Dose) | [Value] | [Value] | [Value] |
| 4 | AP-1 Topical (High Dose) | [Value] | [Value] | [Value] |
| 5 | AP-1 Systemic (Low Dose) | [Value] | [Value] | [Value] |
| 6 | AP-1 Systemic (High Dose) | [Value] | [Value] | [Value] |
| 7 | Positive Control | [Value] | [Value] | [Value] |
Table 3: Effect of this compound on Gene Expression in Ear Tissue (Fold Change vs. Vehicle)
| Group | Treatment | Il8 | Tnf | Il1b | Mmp9 |
| 2 | Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| 3 | AP-1 Topical (Low Dose) | [Value] | [Value] | [Value] | [Value] |
| 4 | AP-1 Topical (High Dose) | [Value] | [Value] | [Value] | [Value] |
| 5 | AP-1 Systemic (Low Dose) | [Value] | [Value] | [Value] | [Value] |
| 6 | AP-1 Systemic (High Dose) | [Value] | [Value] | [Value] | [Value] |
| 7 | Positive Control | [Value] | [Value] | [Value] | [Value] |
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the preclinical in vivo investigation of this compound's anti-inflammatory and immunomodulatory properties. By utilizing a well-established animal model of skin inflammation, researchers can systematically evaluate the therapeutic potential of this peptide through both topical and systemic administration routes. The proposed endpoints will offer valuable insights into the peptide's mechanism of action and its efficacy in a disease-relevant context, thereby guiding future drug development efforts. It is important to note that these are proposed protocols and may require optimization based on preliminary findings.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Acetyl Pentapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Acetyl Pentapeptide-1, a synthetic peptide with applications in the cosmetic and pharmaceutical industries. Utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this method effectively separates the target peptide from impurities generated during synthesis. The protocols outlined below cover both analytical and preparative scale chromatography, ensuring high purity and yield of the final product. This document also includes information on the peptide's mechanism of action and visual workflows to guide the user through the purification process.
Introduction
This compound, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a biomimetic peptide derived from thymopoietin. It is recognized for its immunomodulatory properties and its ability to soothe sensitive skin and enhance the skin's natural defense mechanisms. In skincare formulations, it functions by suppressing the production of interleukins, which in turn reduces the activity of metalloproteinases (MMPs) responsible for the degradation of extracellular matrix proteins like collagen and elastin. Given its therapeutic potential, obtaining high-purity this compound is crucial for research, development, and commercial applications.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity, allowing for the efficient removal of deletion sequences, incompletely deprotected peptides, and other process-related impurities.[1] This application note details a robust RP-HPLC method for the purification of this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound (synthesis product)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 Reverse-Phase HPLC columns (analytical and preparative)
Sample Preparation
Dissolve the crude this compound in Mobile Phase A (see below) to a concentration of 1-10 mg/mL.[2] It is recommended to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical HPLC Method
The analytical method is designed to assess the purity of the crude peptide and to optimize the separation conditions before scaling up to a preparative method.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30-45°C |
| Injection Volume | 10-20 µL |
Note: The UV detection at 214 nm is for the peptide backbone, while 280 nm is for the aromatic tyrosine residue.
Preparative HPLC Method
The preparative method is scaled up from the optimized analytical method to isolate a larger quantity of the purified peptide.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 15-45% B over 30 min) |
| Flow Rate | 20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Fraction Collection and Analysis
Collect fractions corresponding to the main peak detected by the UV detector. Analyze the purity of the collected fractions using the analytical HPLC method described above. Pool the fractions with the desired purity (typically >98%) and lyophilize to obtain the final purified this compound as a white powder.
Data Presentation
Table 3: Expected Results
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish powder | White fluffy powder |
| Purity (by HPLC) | 70-85% | >98% |
| Retention Time (Analytical) | Varies (main peak) | Consistent |
| Yield | N/A | Dependent on crude purity and optimization |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of this compound. By following the outlined analytical and preparative protocols, researchers and drug development professionals can obtain a highly pure product suitable for a wide range of applications. The provided workflows and diagrams offer a clear guide to the purification process and the peptide's mechanism of action.
References
- 1. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a protocol for testing Acetyl Pentapeptide-1 in cell culture
Introduction
Acetyl Pentapeptide-1, an acetylated derivative of a thymopoietin (B12651440) peptide, is a synthetic biomimetic peptide increasingly utilized in advanced skincare and haircare formulations. Its primary mechanism involves modulating the skin's inflammatory response and protecting the integrity of the extracellular matrix (ECM). This compound has been shown to suppress the production of pro-inflammatory interleukins, such as IL-8, in keratinocytes. This action subsequently reduces the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes responsible for the degradation of essential structural proteins like collagen and elastin (B1584352). By mitigating inflammation and preventing ECM breakdown, this compound helps to soothe sensitive skin, improve firmness and elasticity, and support the skin's natural defense mechanisms. Additional reported benefits include the stimulation of collagen and elastin production and the promotion of hair follicle health.
These application notes provide a comprehensive set of protocols for researchers and drug development professionals to assess the biological activity of this compound in relevant cell culture models. The following experiments are designed to validate its mechanism of action and quantify its efficacy.
Proposed Signaling Pathway for this compound
The primary proposed mechanism for this compound involves the downregulation of an inflammatory cascade that protects the extracellular matrix. An inflammatory stimulus typically induces the secretion of IL-8, which in turn upregulates MMP-9, leading to the breakdown of collagen and elastin. This compound intervenes by suppressing IL-8, thereby inhibiting this degradative pathway.
Application Notes and Protocols for Assessing the Stability of Acetyl Pentapeptide-1 in Various Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Pentapeptide-1 is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its purported biological activities. The efficacy and safety of products containing this peptide are intrinsically linked to its stability within the formulation throughout its shelf life. Peptides are susceptible to various physical and chemical degradation pathways, which can be influenced by formulation components, packaging, and storage conditions.[1][2] Understanding and meticulously assessing the stability of this compound is therefore a critical aspect of product development.
This document provides detailed methodologies for evaluating the stability of this compound in diverse formulations. It covers the principal factors affecting peptide stability, protocols for stability-indicating analytical methods, and procedures for forced degradation studies to elucidate potential degradation pathways.
Factors Influencing Peptide Stability
The stability of this compound can be compromised by a range of intrinsic and formulation-dependent factors.
Intrinsic Factors:
-
Amino Acid Sequence: The specific amino acids in the peptide chain and their sequence dictate susceptibility to degradation. For instance, sequences containing residues like Asparagine (Asn), Glutamine (Gln), Aspartic acid (Asp), Cysteine (Cys), and Methionine (Met) are often more prone to deamidation, hydrolysis, and oxidation.[1][3]
Formulation-Dependent Factors:
-
pH and Buffer Systems: The pH of the formulation is a critical parameter. Each peptide has an optimal pH range for stability. Deviations from this range can accelerate degradation reactions such as hydrolysis and deamidation.[1][4]
-
Excipients: While often added to enhance stability, excipients can also interact with the peptide and affect its integrity.[5][6] Stabilizers like polyols (e.g., mannitol, trehalose) and antioxidants (e.g., ascorbic acid) can be beneficial, but their compatibility must be thoroughly evaluated.[1][7]
-
Solvent System: Peptides are often unstable in aqueous solutions due to their susceptibility to hydrolysis.[1] The polarity and proticity of the solvent can significantly impact degradation rates.
-
Temperature: Elevated temperatures typically accelerate chemical degradation reactions, such as hydrolysis and racemization.[8][9] Therefore, storage conditions are a crucial stability consideration.
-
Light Exposure: Photodegradation can occur, especially if the peptide or formulation contains photosensitive components.[9]
-
Oxidation: The presence of oxygen can lead to the oxidation of susceptible amino acid residues like Methionine and Cysteine.[1][3] This can be mitigated by including antioxidants or using inert gas purging during manufacturing.[1]
Experimental Protocols
A robust assessment of this compound stability relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[10][11][12]
Stability-Indicating HPLC-UV Method
This protocol describes a reversed-phase HPLC (RP-HPLC) method capable of separating the intact this compound from its potential degradation products and formulation excipients.
Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time under various storage conditions.
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[13][14]
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B)
-
Water (HPLC grade)
-
This compound reference standard
-
Formulation samples containing this compound
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215-220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 60 | 40 |
| 27.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 32.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in an appropriate solvent (e.g., water or a mild aqueous-organic mixture) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the formulation and dilute it with a suitable solvent to achieve an expected this compound concentration within the calibration range. The sample may require centrifugation or filtration to remove insoluble excipients.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the concentration of the peptide in the samples using the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[8][9][15]
Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the stress conditions outlined in Table 2.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.
-
Peak purity analysis of the this compound peak in the presence of its degradation products should be performed using a DAD detector to confirm the specificity of the method.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 80°C (in solution and as solid) | 1, 3, 7 days |
| Photostability | ICH Q1B conditions (UV/Vis light) | As per guidelines |
Data Presentation
Quantitative results from the stability studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Stability Data for this compound in Formulation X
| Storage Condition | Time Point | Appearance | pH | This compound Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 Months | Clear, colorless | 6.0 | 100.0 | 0.0 |
| 3 Months | Clear, colorless | 5.9 | 99.5 | 0.5 | |
| 6 Months | Clear, colorless | 5.9 | 98.9 | 1.1 | |
| 40°C / 75% RH | 0 Months | Clear, colorless | 6.0 | 100.0 | 0.0 |
| 1 Month | Clear, colorless | 5.8 | 97.2 | 2.8 | |
| 3 Months | Clear, colorless | 5.7 | 94.5 | 5.5 | |
| 6 Months | Slight yellow tint | 5.6 | 90.1 | 9.9 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway: Deamidation of Asparagine
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Interactions of formulation excipients with proteins in solution and in the dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Forced Degradation Studies [intertek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetyl Pentapeptide-1 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Acetyl Pentapeptide-1 in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in skin cells?
A1: this compound is a synthetic peptide derived from thymopoietin (B12651440), a hormone of the thymus gland. In the context of skin biology, it is known to mimic the effects of natural growth factors. Its primary mechanisms of action include stimulating the proliferation and differentiation of keratinocytes, enhancing the production of extracellular matrix proteins such as collagen and elastin (B1584352) by fibroblasts, and modulating the inflammatory response by reducing the secretion of pro-inflammatory cytokines like IL-8.[1]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: Based on in vitro studies with various skin cell types, a typical effective concentration range for this compound is between 1 µg/mL and 50 µg/mL . However, the optimal concentration can vary depending on the cell type, the specific endpoint being measured, and the duration of the experiment. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the peptide in a sterile, aqueous buffer such as Phosphate-Buffered Saline (PBS) or cell culture medium. To ensure complete dissolution, gentle vortexing may be required. Stock solutions should be stored at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic at higher concentrations?
A4: this compound is generally considered non-cytotoxic at typical effective concentrations. However, at very high concentrations, like many substances, it may exhibit cytotoxic effects. It is crucial to perform a cell viability assay (e.g., MTT or WST-1 assay) to determine the non-toxic concentration range for your specific cell line and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the peptide | 1. Suboptimal peptide concentration.2. Peptide degradation.3. Insufficient incubation time.4. Cell line is not responsive. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µg/mL to 100 µg/mL).2. Ensure proper storage of the peptide stock solution (-20°C or colder) and use freshly prepared dilutions.3. Increase the incubation time (e.g., 24, 48, or 72 hours).4. Verify the expression of relevant receptors in your cell line or test a different cell type (e.g., primary human dermal fibroblasts or HaCaT keratinocytes). |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. |
| Unexpected decrease in cell viability | 1. Peptide concentration is too high.2. Contamination of the peptide stock solution. | 1. Perform a cell viability assay to determine the cytotoxic threshold.2. Prepare a fresh stock solution from a new vial of peptide and use sterile techniques. |
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro experiments. Please note that these are illustrative examples, and results may vary based on experimental conditions.
Table 1: Effect of this compound on Keratinocyte (HaCaT) Viability
| Concentration (µg/mL) | Cell Viability (% of Control) after 48h |
| 0 (Control) | 100 ± 5.2 |
| 1 | 102 ± 4.8 |
| 5 | 105 ± 5.5 |
| 10 | 115 ± 6.1 |
| 25 | 121 ± 5.9 |
| 50 | 118 ± 6.3 |
| 100 | 95 ± 7.0 |
Table 2: Effect of this compound on Collagen I Synthesis in Human Dermal Fibroblasts (HDFs)
| Concentration (µg/mL) | Collagen I Production (% of Control) after 72h |
| 0 (Control) | 100 ± 8.5 |
| 1 | 115 ± 7.9 |
| 5 | 135 ± 9.1 |
| 10 | 160 ± 10.2 |
| 25 | 155 ± 9.8 |
| 50 | 140 ± 8.3 |
Table 3: Effect of this compound on IL-8 Secretion by TNF-α-stimulated Keratinocytes (HaCaT)
| Treatment | IL-8 Concentration (pg/mL) after 24h |
| Control (no stimulation) | 25 ± 5 |
| TNF-α (10 ng/mL) | 550 ± 45 |
| TNF-α + this compound (1 µg/mL) | 480 ± 38 |
| TNF-α + this compound (10 µg/mL) | 350 ± 30 |
| TNF-α + this compound (50 µg/mL) | 220 ± 25 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or HDFs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Collagen I Synthesis Assay (ELISA)
-
Cell Seeding and Treatment: Seed HDFs in a 24-well plate and treat with different concentrations of this compound as described above.
-
Supernatant Collection: After the incubation period (e.g., 72 hours), collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform a commercial ELISA for human Collagen Type I according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve using the provided standards. Determine the concentration of Collagen I in the samples and normalize to the cell number or total protein content.
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound in Skin Cells
This compound is believed to exert its effects through the activation of key signaling pathways involved in cell growth, differentiation, and matrix production, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: TGF-β and MAPK signaling pathways activated by this compound.
Experimental Workflow for Optimizing Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your in vitro experiments.
Caption: Workflow for determining the optimal concentration of this compound.
References
Optimizing HPLC parameters for the purification of Acetyl Pentapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of Acetyl Pentapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a synthetic cosmetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr. It is known for its skin-restoring and anti-inflammatory properties. Key physicochemical properties relevant to its purification are summarized in the table below.
| Property | Value | Significance for HPLC Purification |
| Sequence | Ac-Arg-Lys-Asp-Val-Tyr | The amino acid composition determines the peptide's polarity, charge, and potential for secondary interactions with the stationary phase. |
| Molecular Weight | ~721.8 g/mol | As a small peptide, standard HPLC columns and pressures are suitable. It is less likely to suffer from poor diffusion kinetics that can affect larger molecules. |
| Theoretical Isoelectric Point (pI) | ~9.59 | The peptide will have a net positive charge at a pH below its pI. This is crucial for selecting the mobile phase pH to ensure proper retention and separation, especially in ion-exchange or mixed-mode chromatography. |
| Grand Average of Hydropathicity (GRAVY) | -1.4 | The negative GRAVY score indicates that this compound is hydrophilic. This suggests it will have lower retention on a standard reversed-phase (C18) column and may require a less organic mobile phase for elution. |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml | Good aqueous solubility is advantageous for sample preparation and injection in reversed-phase HPLC. |
Q2: Which type of HPLC column is best suited for purifying this compound?
A2: For a hydrophilic peptide like this compound, a standard reversed-phase C18 or C8 column is a good starting point. Given its small size, a column with a pore size of 100-130 Å is generally sufficient. If retention is poor on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, to enhance interaction.
Q3: What are the recommended mobile phases for purifying this peptide?
A3: A typical mobile phase system for peptide purification consists of:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
TFA acts as an ion-pairing agent, which sharpens peaks by masking residual silanol (B1196071) groups on the stationary phase and forming neutral ion pairs with the charged residues of the peptide. For LC-MS applications where TFA can cause ion suppression, 0.1% formic acid can be used as an alternative.
Q4: How can I improve the resolution between my target peptide and impurities?
A4: To improve resolution, the most effective parameter to adjust is the gradient slope. A shallower gradient (e.g., a smaller % change in Mobile Phase B per minute) will increase the separation time and generally improve the resolution between closely eluting peaks. You can also experiment with changing the mobile phase pH or the organic solvent (e.g., methanol (B129727) instead of acetonitrile) to alter the selectivity of the separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broad or Tailing Peaks) | 1. Column overload. 2. Inappropriate sample solvent. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent. 3. Ensure the concentration of the ion-pairing agent (e.g., TFA) is sufficient (typically 0.1%). 4. Flush the column or replace it if it's old or has been used extensively with harsh conditions. |
| No or Low Retention of the Peptide | 1. The peptide is too hydrophilic for the column. 2. The initial percentage of the organic solvent (Mobile Phase B) is too high. | 1. Use a column with a more retentive stationary phase or a different selectivity. 2. Lower the initial %B in your gradient to allow the peptide to bind to the column head. A starting point of 5% B is common. |
| High System Backpressure | 1. Blockage in the HPLC system (e.g., tubing, injector, or inline filter). 2. Precipitation of the sample or buffer on the column. 3. Column frit is clogged. | 1. Systematically disconnect components to identify the source of the blockage. 2. Ensure your sample is fully dissolved and filtered before injection. Flush the system with an appropriate solvent to remove precipitates. 3. Try back-flushing the column (if permitted by the manufacturer) at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. |
| Ghost Peaks | 1. Contamination in the mobile phase or from the sample preparation. 2. Carryover from a previous injection. | 1. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. 2. Run blank injections (injecting only the mobile phase) to see if the ghost peaks persist. Implement a robust needle wash protocol in your autosampler method. |
Experimental Protocols
Protocol 1: Initial Purity Assessment and Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm (due to the presence of Tyrosine).
-
Injection Volume: 10 µL.
-
Gradient: Start with a broad scouting gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B (re-equilibration)
-
-
-
Analysis: Analyze the resulting chromatogram to determine the approximate elution time and purity of this compound.
Protocol 2: Gradient Optimization for Purification
-
Determine Elution Point: From the initial run, note the percentage of Mobile Phase B at which the target peptide elutes.
-
Design a Focused Gradient: Create a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 30% B, a new gradient could be:
-
0-5 min: 5% B
-
5-35 min: 20% to 40% B (a slope of 0.67% B/min)
-
Followed by a steep wash and re-equilibration step.
-
-
Further Optimization: To further enhance resolution, you can decrease the gradient slope even more (e.g., 0.5% or 0.25% B/min). Adjusting the column temperature (
Technical Support Center: Enhancing Cellular Uptake of Acetyl Pentapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Acetyl Pentapeptide-1 in research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH. It is a derivative of Thymopoietin and is known for its immunomodulatory and anti-inflammatory properties. In skincare, it is primarily used to soothe sensitive skin and reduce irritation by suppressing interleukins and metalloproteinases.[1][2] For research purposes, its intracellular delivery is crucial to study its effects on cellular mechanisms.
Q2: What are the primary mechanisms for peptide uptake into cells?
A2: Peptides like this compound can enter cells through two main routes:
-
Endocytosis: This is an energy-dependent process where the cell membrane engulfs the peptide, forming vesicles.[3][4][5] Major endocytic pathways include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[3][5][6]
-
Direct Translocation: Some peptides can directly cross the cell membrane, an energy-independent process.[3][5] This is more common for cell-penetrating peptides (CPPs).
Q3: How can I enhance the cellular uptake of this compound?
A3: Several strategies can be employed to improve the intracellular delivery of this compound:
-
Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can efficiently traverse cellular membranes and can be linked to cargo molecules like this compound to facilitate their entry.[3][7][8][9]
-
Chemical Modifications:
-
Use of Delivery Vehicles: Encapsulating the peptide in liposomes or nanoparticles can protect it from degradation and improve its uptake.[12]
Q4: What factors can influence the efficiency of peptide uptake?
A4: The success of cellular uptake experiments can be influenced by several factors:
-
Peptide Concentration: Uptake mechanisms can be concentration-dependent.
-
Cell Type: Different cell lines exhibit varying efficiencies and primary mechanisms for peptide internalization.
-
Temperature: Endocytosis is an active process and is significantly reduced at lower temperatures (e.g., 4°C).[6]
-
Presence of Serum: Serum components can sometimes interfere with or, in some cases, enhance peptide uptake.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable intracellular peptide | Poor intrinsic cell permeability of this compound. | 1. Conjugate with a CPP: Synthesize a construct where this compound is covalently linked to a well-characterized CPP (e.g., TAT, Penetratin).2. Lipidation: Synthesize a lipidated version of the peptide to increase its hydrophobicity.[10][11]3. Use a delivery vehicle: Encapsulate the peptide in liposomes.[12] |
| Degradation of the peptide. | 1. Check peptide stability: Perform a stability assay in your experimental medium using Mass Spectrometry.2. Use protease inhibitors: Include a protease inhibitor cocktail in the cell culture medium. | |
| Inefficient endocytosis. | 1. Optimize incubation time and concentration: Perform a time-course and dose-response experiment to find the optimal conditions.2. Select a different cell line: If possible, test uptake in a different cell line known for high endocytic activity. | |
| High background fluorescence in microscopy | Non-specific binding of fluorescently labeled peptide to the cell surface. | 1. Acid wash: Briefly wash cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip off surface-bound peptides.2. Trypsin wash: Treat cells with trypsin to cleave off externally bound peptides.3. Use a fluorescence quencher: Add a membrane-impermeable quencher like Trypan Blue to extinguish extracellular fluorescence.[11] |
| Autofluorescence of cells. | 1. Use a brighter fluorophore: Select a fluorescent label in a spectral range where cellular autofluorescence is minimal (e.g., far-red).2. Image acquisition settings: Optimize microscopy settings (e.g., exposure time, gain) using unstained control cells. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | 1. Standardize cell passage number and confluency: Use cells within a consistent passage number range and seed them to reach a specific confluency for the experiment.2. Control for serum batch variability: If using serum, test different batches or use a single, qualified batch for a series of experiments. |
| Peptide aggregation. | 1. Check peptide solubility: Ensure the peptide is fully dissolved in the vehicle before adding to the cell culture medium.2. Sonication: Briefly sonicate the peptide solution to break up aggregates. |
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of a fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC, TMR, or a Cy dye)
-
Cell line of interest (e.g., HeLa, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.
-
Peptide Treatment: Prepare a stock solution of the fluorescently labeled peptide. Dilute the peptide in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the peptide-containing medium.
-
Incubate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Capture images in the channels for the peptide's fluorophore and the nuclear stain.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of peptide uptake in a large cell population.
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest
-
Culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and grow to 80-90% confluency.
-
Peptide Treatment: Treat the cells with the fluorescently labeled peptide at various concentrations for a fixed time (e.g., 4 hours). Include an untreated control.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with a medium containing serum and transfer the cell suspension to a microcentrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this wash step twice.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore. Gate on the live cell population and quantify the mean fluorescence intensity (MFI).
Protocol 3: Quantification of Intracellular Peptide by Mass Spectrometry
This method provides a label-free approach to accurately quantify the amount of intact peptide inside the cells.
Materials:
-
Unlabeled this compound
-
Stable isotope-labeled version of this compound (as an internal standard)
-
Cell line of interest
-
Culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., acetonitrile)
-
MALDI-TOF or LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with unlabeled this compound as in the previous protocols.
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells thoroughly with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound to the cell lysate.
-
Protein Precipitation: Add cold acetonitrile (B52724) to the lysate to precipitate proteins. Centrifuge at high speed and collect the supernatant.
-
Sample Cleanup: Further purify the peptide from the supernatant using solid-phase extraction (SPE) if necessary.
-
Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or LC-MS/MS.
-
Quantification: Determine the amount of internalized this compound by comparing the signal intensity of the unlabeled peptide to that of the known amount of the stable isotope-labeled internal standard.[6]
Visualizations
Caption: Workflow for peptide uptake analysis.
Caption: Major endocytic pathways for peptide uptake.
References
- 1. Human-protein-derived peptides for intracellular delivery of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Acyl lipidation of a peptide: effects on activity and epidermal permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designed Multifunctional Peptides for Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating Acetyl Pentapeptide-1 Administration in Animal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Acetyl Pentapeptide-1 in animal studies. In the absence of standardized dosage protocols for this specific peptide, this resource offers a framework for refining dosage through a review of general peptide administration, troubleshooting common experimental hurdles, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in animal studies?
A1: Currently, there is no universally established dosage for this compound in animal models. Dosage determination is a critical part of the experimental design and should be based on a thorough literature review of similar peptides and preliminary dose-ranging studies. Factors to consider include the animal model, the route of administration, the specific research question, and the peptide's physicochemical properties. As a general starting point for peptides, dosages can range from micrograms (µg) to milligrams (mg) per kilogram of body weight.[1] A dose-finding study is strongly recommended to identify the optimal dose that elicits the desired biological effect with minimal toxicity.
Q2: What is the known mechanism of action for this compound?
A2: this compound is understood to exert its effects by modulating inflammatory pathways. It is known to suppress the production of interleukins, such as IL-8, and matrix metalloproteinases (MMPs), like MMP-9.[2] By inhibiting these molecules, the peptide helps to prevent the degradation of extracellular matrix proteins like collagen and elastin.[2] This mechanism is of particular interest in studies related to skin aging and inflammation.
Q3: What are the most common routes of administration for peptides in animal studies?
A3: Common parenteral routes for peptide administration in rodents include subcutaneous (SC), intravenous (IV), and intraperitoneal (IP) injections.[3][4][5] The choice of administration route depends on the desired pharmacokinetic profile, the formulation of the peptide, and the experimental design.[6] For localized effects, such as in dermatological studies, topical or intradermal administration may be more appropriate.[7]
Q4: How does N-terminal acetylation affect the properties of this compound?
A4: N-terminal acetylation is a chemical modification that enhances the stability of the peptide.[8][9][10] This modification protects the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus.[10][11] Increased stability can lead to a longer half-life in vivo, potentially allowing for less frequent administration.[10] Acetylation also neutralizes the positive charge at the N-terminus, which can affect its solubility and interaction with biological membranes.[10]
Q5: What are potential side effects of peptide administration in animal models?
A5: While peptides are generally considered to have a good safety profile, potential side effects can occur.[6] The most common are injection site reactions, including redness, swelling, or minor discomfort.[12][13] Systemic effects are less common but can include changes in appetite, water retention, or fatigue.[12] Close monitoring of the animals post-administration is crucial to identify and manage any adverse effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Observed Effect | - Inadequate Dosage: The administered dose may be too low to elicit a biological response.- Peptide Instability: The peptide may have degraded due to improper storage or handling.- Poor Bioavailability: The chosen route of administration may not be optimal for delivering the peptide to the target tissue.- Incorrect Formulation: The peptide may not be properly solubilized or may be interacting with the vehicle. | - Conduct a dose-response study to determine the optimal dosage.- Ensure the peptide is stored at the recommended temperature (typically -20°C for lyophilized powder) and protected from light and moisture.[14] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[14]- Consider alternative routes of administration based on the target organ and the peptide's properties.- Verify the solubility of the peptide in the chosen vehicle. Use of a suitable solubilizing agent may be necessary. |
| Injection Site Reactions | - High Concentration of Peptide: A concentrated solution can cause local irritation.- Irritating Vehicle: The solvent used to dissolve the peptide may be causing the reaction.- Improper Injection Technique: Incorrect needle size or depth of injection can lead to tissue damage. | - Dilute the peptide solution to a lower concentration.- Test the vehicle alone to see if it causes a reaction. If so, consider a different, biocompatible vehicle.- Ensure proper injection technique is used, including the appropriate needle gauge for the chosen route and animal model. |
| Inconsistent Results | - Peptide Aggregation: Peptides can aggregate, leading to variable concentrations in the administered solution.- Variability in Animal Model: Differences in age, weight, or health status of the animals can affect their response.- Inconsistent Dosing: Inaccurate measurement or administration of the peptide can lead to variability. | - Visually inspect the peptide solution for any precipitation or cloudiness. Use techniques like sonication to aid dissolution, if appropriate.- Standardize the animal model as much as possible, using animals of the same age, sex, and health status.- Ensure accurate and consistent dosing by using calibrated equipment and standardized procedures. |
| Signs of Animal Distress | - Toxicity: The administered dose may be too high, leading to systemic toxicity.- Immunogenicity: The peptide may be eliciting an immune response. | - Immediately reduce the dosage or discontinue administration if signs of distress (e.g., lethargy, weight loss, abnormal behavior) are observed.- Monitor for signs of an immune reaction, such as inflammation or changes in blood parameters. Consider assessing the immunogenicity of the peptide in your model.[6] |
Experimental Protocols
General Protocol for Subcutaneous Administration in Mice
-
Preparation of this compound Solution:
-
Aseptically reconstitute the lyophilized this compound in a sterile, biocompatible vehicle (e.g., sterile saline, phosphate-buffered saline).
-
The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.
-
Gently vortex or sonicate if necessary to ensure complete dissolution. Visually inspect for any particulates.
-
-
Animal Restraint and Injection:
-
Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Lift the loose skin over the back or flank to create a "tent."
-
Insert a sterile needle (typically 25-27 gauge) at the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the peptide solution into the subcutaneous space.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal at regular intervals for signs of distress, injection site reactions, or changes in behavior, food, and water intake.
-
Animal Models for Dermatological Research
For studies investigating the effects of this compound on skin, several animal models can be considered:
-
Photoaging Models: Mice can be exposed to controlled doses of UV radiation to induce premature skin aging, characterized by wrinkles, and changes in collagen and elastin.[15]
-
Wound Healing Models: Excisional or incisional wounds can be created on the skin of rodents to study the effect of the peptide on the healing process.[16]
-
Inflammatory Skin Disease Models: Models of atopic dermatitis or psoriasis can be induced in mice using agents like oxazolone (B7731731) or imiquimod, respectively, to investigate the anti-inflammatory properties of the peptide.[16][17]
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the peptide's mechanism of action, the following diagrams are provided.
References
- 1. ironmountainlabz.com [ironmountainlabz.com]
- 2. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medicilon.com [medicilon.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylated Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. lifetein.com [lifetein.com]
- 11. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? | MDPI [mdpi.com]
- 12. drharpe.com [drharpe.com]
- 13. 4 Dangerous Side Effects of Peptide Injections [verywellhealth.com]
- 14. empower-peptides.com [empower-peptides.com]
- 15. A Comparative Study of Skin Changes in Different Species of Mice in Chronic Photoaging Models [mdpi.com]
- 16. Animal Models of Dermatology - Creative Bioarray [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Acetyl Pentapeptide-1 assays
Welcome to the technical support center for Acetyl Pentapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in assays involving this peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that is often used in skincare for its anti-inflammatory and skin-soothing properties. Its primary mechanism of action involves the suppression of pro-inflammatory cytokines, such as Interleukin-8 (IL-8). By reducing IL-8 levels, this compound can subsequently decrease the activity of matrix metalloproteinases (MMPs), like MMP-9, which are enzymes that degrade extracellular matrix proteins such as collagen.
Q2: What are the common assays used to evaluate the activity of this compound?
A2: Common assays to evaluate the bioactivity of this compound include:
-
Cell-Based Assays: Measuring the reduction of IL-8 secretion from cells like human keratinocytes or fibroblasts after stimulation with an inflammatory agent.
-
Enzyme Activity Assays: Assessing the inhibitory effect of the peptide on the activity of matrix metalloproteinases, particularly MMP-9.
-
HPLC or LC-MS/MS: Quantifying the concentration of this compound in various matrices, such as cell culture media or cosmetic formulations, to assess its stability and delivery.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation. Aqueous solutions of the peptide may not be stable for more than a day, so fresh preparation is often advised.
Q4: What are the key considerations for dissolving this compound?
A4: this compound is generally soluble in aqueous buffers such as PBS (pH 7.2). However, issues with solubility can arise. It is recommended to first dissolve the peptide in a small amount of sterile, distilled water or an appropriate buffer. If solubility issues persist, especially with hydrophobic acetylated peptides, using a small amount of an organic solvent like DMSO as a primary solvent before diluting with an aqueous buffer may be necessary. Always test the solubility of a small aliquot first.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays (e.g., IL-8 Suppression Assay)
Q: My cell-based assay is showing high variability in IL-8 suppression with this compound. What are the potential causes and solutions?
A: High variability in cell-based assays can stem from several factors. Below is a table summarizing common issues and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Peptide Solubility and Aggregation | Ensure complete dissolution of the peptide before adding it to the cell culture medium. Consider a brief sonication or vortexing. Visually inspect for precipitates. Filter the peptide solution through a 0.22 µm filter if necessary. |
| Peptide Stability and Degradation | Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Assess peptide stability in your specific cell culture medium over the time course of your experiment. |
| Cell Health and Viability | Monitor cell morphology and viability throughout the experiment. Ensure cells are not overgrown or stressed. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the peptide to rule out cytotoxicity. |
| Assay Conditions | Standardize cell seeding density, stimulation time with the inflammatory agent, and incubation time with the peptide. Ensure consistent pipetting techniques. |
| Reagent Variability | Use the same batch of reagents (e.g., cell culture media, serum, inflammatory stimulus) throughout a set of experiments to minimize variability. |
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following are detailed methodologies for key experimental workflows that can be adapted for its study.
Protocol 1: IL-8 Suppression Assay in Human Keratinocytes
This protocol outlines a general procedure to assess the effect of this compound on IL-8 secretion from human keratinocytes stimulated with a pro-inflammatory agent like Phorbol 12-myristate 13-acetate (TPA).
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound
-
Phorbol 12-myristate 13-acetate (TPA) or another inflammatory stimulus (e.g., TNF-α)
-
Human IL-8 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed NHEK in a 96-well plate at a density of 2 x 104 cells/well in KGM and incubate at 37°C and 5% CO2 until they reach 70-80% confluency.
-
Peptide Preparation: Prepare a stock solution of Acetyl Pentape
Validation & Comparative
Unraveling the Molecular Signature of Acetyl Pentapeptide-1: A Comparative Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acetyl Pentapeptide-1's mechanism of action against other prominent peptides in the field. Supported by available data and detailed experimental protocols, we aim to offer a clear perspective on its biological activity and potential applications.
This compound is a synthetic peptide that has garnered interest for its purported immunomodulatory and skin-soothing properties. Its primary mechanism is understood to be the suppression of pro-inflammatory cytokines, which in turn reduces the degradation of the extracellular matrix. This guide delves into the specifics of this mechanism, cross-validates it with established alternatives, and provides the necessary frameworks for its experimental verification.
Comparative Analysis of Peptide Mechanisms
To contextualize the action of this compound, it is compared with two other widely recognized peptides: Palmitoyl Pentapeptide-4 and Acetyl Hexapeptide-8. Each peptide operates through a distinct biological pathway to achieve its effects on the skin.
| Feature | This compound | Palmitoyl Pentapeptide-4 (Matrixyl) | Acetyl Hexapeptide-8 (Argireline) |
| Primary Mechanism | Immunomodulation, Anti-inflammatory | Stimulation of Extracellular Matrix Protein Synthesis | Inhibition of Neurotransmitter Release |
| Key Molecular Target | Pro-inflammatory Cytokines (e.g., IL-8) | Fibroblasts | SNARE Complex |
| Downstream Effect | Reduced MMP-9 activity, preservation of collagen and elastin | Increased synthesis of collagen I, III, IV, fibronectin, and hyaluronic acid | Attenuation of muscle contraction, reducing expression lines |
| Reported Efficacy | Qualitative descriptions of skin soothing and enhanced defense | Significant improvement in wrinkle area, volume, elasticity, and firmness over 56 days | Up to 30% reduction in wrinkle depth after 30 days of use |
| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | Pal-Lys-Thr-Thr-Lys-Ser-OH | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 |
Delving into the Signaling Pathways
The biological effects of these peptides are rooted in their interaction with specific cellular signaling cascades. Understanding these pathways is crucial for evaluating their efficacy and potential for synergistic applications.
This compound: The Anti-Inflammatory Cascade
This compound is proposed to initiate a signaling cascade that curtails inflammation. By suppressing the release of interleukins such as IL-8, it prevents the subsequent activation of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of collagen and elastin.
Palmitoyl Pentapeptide-4: Stimulating Dermal Synthesis
Palmitoyl Pentapeptide-4, a fragment of procollagen (B1174764) type I, directly stimulates fibroblasts to produce key components of the extracellular matrix, effectively rebuilding the skin's support structure.
Acetyl Hexapeptide-8: The Neuromuscular Junction Modulator
Acetyl Hexapeptide-8 acts at the pre-synaptic terminal to inhibit the formation of the SNARE complex, which is essential for the release of acetylcholine (B1216132) and subsequent muscle contraction.
Experimental Protocols for Mechanism Validation
To facilitate further research and cross-validation, detailed protocols for key experiments are provided below. While specific quantitative data for this compound's inhibition of IL-8 and MMP-9 are not widely published, these protocols outline the methodologies to generate such data.
In Vitro IL-8 Release Assay in Human Keratinocytes
This protocol describes a method to quantify the effect of this compound on IL-8 release from human keratinocytes, a key aspect of its anti-inflammatory action.
A Head-to-Head Study of Acetyl Pentapeptide-1 and Other Known MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl Pentapeptide-1 with other well-established matrix metalloproteinase (MMP) inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating potential candidates for their studies.
Introduction to Matrix Metalloproteinases and Their Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research.
This guide focuses on a comparative analysis of this compound against a selection of known MMP inhibitors:
-
This compound: A synthetic peptide known for its immunomodulatory properties.[2][3]
-
Doxycycline: A tetracycline (B611298) antibiotic with MMP-inhibiting properties.[4]
-
Batimastat (BB-94): A potent, broad-spectrum synthetic MMP inhibitor.[5][6][7][8]
-
Marimastat (BB-2516): An orally bioavailable broad-spectrum MMP inhibitor.[9][10][11][12]
-
Tissue Inhibitors of Metalloproteinases (TIMPs): Endogenous, natural inhibitors of MMPs.[9][10][11][12]
Comparative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of the selected MMP inhibitors against various MMP subtypes.
Table 1: Inhibitory Potency (IC50/Ki in nM) of Synthetic and Biological MMP Inhibitors
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Indirectly Inhibited via IL-8 Suppression[2][3] | Data Not Available |
| Doxycycline | Data Not Available | 56,000[13] | Data Not Available | Data Not Available | 608,000[13] | Data Not Available |
| Batimastat (BB-94) | 3[5][6][7][8] | 4[5][6][7][8] | 20[5][6][7][8] | 6[5][6][7][8] | 4[5][6][7][8] | Data Not Available |
| Marimastat (BB-2516) | 5[9][10][11][12] | 6[9][10][11][12] | Data Not Available | 13[9][10][11][12] | 3[9][10][11][12] | 9[9][10][11][12] |
Table 2: Inhibitory Potency (Ki in nM) of Tissue Inhibitors of Metalloproteinases (TIMPs)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-9 | MMP-14 |
| TIMP-1 | 0.38[10] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| TIMP-2 | 1.03[10] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| TIMP-3 | 1.1[10] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| TIMP-4 | 19[9] | 3[9] | 45[9] | 83[9] | Data Not Available |
Mechanisms of Action and Signaling Pathways
This compound
This compound is understood to exert its inhibitory effect on MMP-9 indirectly. It functions by suppressing the production of interleukin-8 (IL-8), a pro-inflammatory cytokine.[2][3] The reduction in IL-8 levels subsequently leads to a decrease in the expression and activity of MMP-9. This mechanism suggests an anti-inflammatory mode of action for its MMP-inhibitory effects.
Caption: Proposed signaling pathway of this compound. (Within 100 characters)
Other Known MMP Inhibitors
-
Doxycycline: This tetracycline antibiotic is a broad-spectrum MMP inhibitor.[4] At sub-antimicrobial doses, it can directly inhibit the activity of MMPs and also reduce their expression.[4]
-
Batimastat and Marimastat: These are synthetic, broad-spectrum MMP inhibitors that act by chelating the zinc ion in the active site of MMPs, thereby blocking their catalytic activity.[5][6][7][8][9][10][11][12]
-
TIMPs: These are the natural, endogenous inhibitors of MMPs. They form a 1:1 stoichiometric complex with MMPs, effectively blocking their enzymatic activity.[9][10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess MMP inhibition.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.
Protocol:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
FRET-Based MMP Inhibition Assay
This is a high-throughput method to quantify MMP activity and inhibition.
Protocol:
-
Reagent Preparation: A fluorescently quenched peptide substrate specific for the MMP of interest is prepared.
-
Assay Setup: The MMP enzyme, the test inhibitor (e.g., this compound), and a control are added to the wells of a microplate.
-
Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence is measured at appropriate excitation and emission wavelengths. Cleavage of the substrate by the MMP separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the MMP activity. The inhibitory effect is calculated by comparing the activity in the presence of the inhibitor to the control.
Western Blotting for MMP Expression
This method is used to detect the protein levels of specific MMPs.
Protocol:
-
Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer.
-
Protein Quantification: The total protein concentration in each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the MMP of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative amount of the target MMP.
Caption: General experimental workflow for assessing MMP inhibition. (Within 100 characters)
Conclusion
References
- 1. Modified Linear Peptides Effectively Silence STAT-3 in Breast Cancer and Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific STAT3-binding peptide exerts antiproliferative effects and antitumor activity by inhibiting STAT3 phosphorylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibition attenuates human pancreatic cancer growth in vitro and decreases mortality and tumorigenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of MMP-7 increases collagen 1A2 in the aging kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntides.com [syntides.com]
- 6. AP-1 transcription factors and the SWI/SNF complex mediate signal-dependent enhancer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – Natural | Sustainable | Quality [alticobio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Potent antitumor effects of cell-penetrating peptides targeting STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AP-1 imprints a reversible transcriptional programme of senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AP1 transcription factors in epidermal differentiation and skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergistic Alliances: A Comparative Guide to Acetyl Pentapeptide-1 Combinations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the potential synergistic effects of Acetyl Pentapeptide-1 when combined with other active compounds. While direct quantitative data on these specific combinations are limited in publicly available literature, this guide extrapolates from the known mechanisms of action to build a strong scientific rationale for their synergistic potential. Detailed experimental protocols are provided to facilitate further research and validation.
Understanding this compound: A Modulator of Skin's Inflammatory Response
This compound is a synthetic peptide that plays a crucial role in maintaining the structural integrity of the skin. Its primary mechanism of action involves the suppression of pro-inflammatory cytokines, specifically Interleukin-8 (IL-8). By downregulating IL-8 secretion from keratinocytes, this compound indirectly reduces the activity of matrix metalloproteinases (MMPs), such as MMP-9. These enzymes are responsible for the degradation of key extracellular matrix proteins like collagen and elastin, which are vital for skin firmness and elasticity.
The signaling pathway of this compound can be visualized as follows:
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Pentapeptide-1
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds like Acetyl Pentapeptide-1 is fundamental to both personal safety and research integrity. This guide provides essential, immediate safety protocols and logistical information, including detailed operational and disposal plans. By adhering to these procedural steps, you can ensure a secure laboratory environment and the reliability of your experimental outcomes.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), and no special handling measures are required, a cautious approach is always recommended when working with research-grade biochemicals.[1] General laboratory best practices for handling peptides should be followed to minimize any potential risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use | Rationale |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2][3] | Protects eyes from accidental splashes of solutions or contact with the powdered form of the peptide. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[2][3][4] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[2][3] Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2] | Prevents skin contact and potential absorption of the peptide. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2][4] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[2][4][5] | Minimizes the risk of inhaling the lyophilized powder. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] | Protects legs and feet from spills and dropped objects. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents moisture absorption, as peptides can be hygroscopic.[2]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[2][6] Avoid actions that could create dust.[7]
-
Resealing: After weighing, tightly reseal the container.[2]
Reconstitution and Handling of Solutions:
-
Solubility: this compound is soluble in PBS (pH 7.2) at a concentration of 10 mg/ml.[8] It is also generally water-soluble and can be incorporated into various formulations with a pH range of 4.5–7.[9]
-
Reconstitution Technique: Add the appropriate solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.[4] Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[2]
-
General Handling: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[5] Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[5]
Storage Protocols:
| Form | Storage Temperature | Storage Conditions | Stability |
| Lyophilized Solid | -20°C[8] | Store in a tightly sealed container away from light.[2] | ≥ 4 years[8] |
| In Solution | -20°C or -80°C | It is not recommended to store peptides in solution for long periods.[2] If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles.[2] | Stock solutions at -20°C should be used within a month, while those at -80°C may be stable for up to 6 months.[2] |
Disposal Plan
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[4]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[4][7]
-
Environmental Precautions: Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1][7]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound – Natural | Sustainable | Quality [alticobio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
